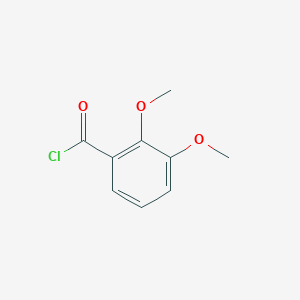
(R)-3-Hydroxypyrrolidine
Overview
Description
®-3-Hydroxypyrrolidine is a chiral organic compound with the molecular formula C4H9NO It is a derivative of pyrrolidine, featuring a hydroxyl group (-OH) attached to the third carbon in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-3-Hydroxypyrrolidine can be synthesized through several methods. One common approach involves the reduction of 3-pyrrolidinone using a chiral reducing agent to ensure the desired enantiomer is obtained. Another method includes the asymmetric hydrogenation of 3-pyrrolidinone in the presence of a chiral catalyst.
Industrial Production Methods: Industrial production of ®-3-Hydroxypyrrolidine typically involves the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, often employing chiral catalysts and specific reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: ®-3-Hydroxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Pyrrolidinone or 3-pyrrolidinecarboxaldehyde.
Reduction: Various alkyl or aryl derivatives of pyrrolidine.
Substitution: Halogenated pyrrolidines or other substituted derivatives.
Scientific Research Applications
®-3-Hydroxypyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and as a precursor to biologically active molecules.
Medicine: ®-3-Hydroxypyrrolidine derivatives are investigated for their potential therapeutic properties, including as intermediates in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Properties
IUPAC Name |
(3R)-pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c6-4-1-2-5-3-4/h4-6H,1-3H2/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHZLHWJQPUNKB-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374748 | |
| Record name | (R)-3-Hydroxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2799-21-5 | |
| Record name | (-)-3-Pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2799-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-3-Hydroxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-Pyrrolidinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (R)-pyrrolidin-3-ol interact with bacterial quorum sensing systems?
A: Research suggests that (R)-pyrrolidin-3-ol primarily targets the AI-1-mediated quorum sensing system in bacteria like Escherichia coli by binding to SdiA proteins []. This binding disrupts the bacteria's ability to communicate and coordinate behavior, potentially offering an alternative to traditional antibiotics.
Q2: What are the potential synergistic or antagonistic effects of (R)-pyrrolidin-3-ol when combined with antibiotics?
A: Interestingly, studies show that (R)-pyrrolidin-3-ol can exhibit both synergistic and antagonistic effects depending on the co-administered antibiotic. While it shows additive effects with sulfamethoxazole and tetracycline, it demonstrates antagonism when combined with antibiotics that stimulate SdiA protein production []. This highlights the importance of understanding the specific interactions between (R)-pyrrolidin-3-ol and other drugs.
Q3: Beyond its biological activity, what other applications does (R)-pyrrolidin-3-ol have?
A: (R)-Pyrrolidin-3-ol is a versatile chiral building block in organic synthesis. For instance, it's a key component in synthesizing lead-free organic-inorganic hybrid semiconductors with promising nonlinear optical (NLO) properties []. These materials hold potential for applications in photonic devices and sensors.
Q4: Are there efficient and scalable methods for synthesizing (R)-pyrrolidin-3-ol?
A: Yes, recent developments have focused on developing sustainable and scalable synthetic routes for (R)-pyrrolidin-3-ol. One such method involves an enone-promoted decarboxylation of trans-4-hydroxy-l-proline using biomass-derived isophorone, a process shown to be more efficient in a continuous flow setting compared to traditional batch reactions []. This approach provides a greener alternative for accessing this valuable chiral building block.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B1334096.png)









![4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide](/img/structure/B1334116.png)

